molecular formula C9H9ClN2 B11797043 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B11797043
M. Wt: 180.63 g/mol
InChI Key: VQDAUPNDLVBQTN-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H9ClN2. This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications. The structure of this compound includes a pyridine ring substituted with a chloro group and a dihydropyrrole moiety, making it a unique and versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with a suitable dihydropyrrole derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine is reacted with a boronic acid derivative of dihydropyrrole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The dihydropyrrole moiety can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Produces derivatives with different functional groups replacing the chloro group.

    Oxidation: Forms pyrrole derivatives.

    Reduction: Results in more saturated compounds with reduced double bonds.

Scientific Research Applications

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dihydropyrrole groups can participate in binding interactions with proteins, influencing their function and leading to various biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: Lacks the chloro group, making it less reactive in substitution reactions.

    2-Chloropyridine: Lacks the dihydropyrrole moiety, limiting its versatility in forming complex heterocyclic structures.

    Pyridine: The parent compound, with no substituents, serves as a basic building block in organic chemistry.

Uniqueness

2-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is unique due to the presence of both the chloro and dihydropyrrole groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

InChI

InChI=1S/C9H9ClN2/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2

InChI Key

VQDAUPNDLVBQTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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